molecular formula C11H19N3O2 B6291099 tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate CAS No. 2387560-41-8

tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B6291099
CAS No.: 2387560-41-8
M. Wt: 225.29 g/mol
InChI Key: BTWCKQOWWVNXTC-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 1589565-36-5) is a chiral piperazine derivative with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1-position of the piperazine ring and a cyanomethyl substituent at the C2-position in the (R)-configuration. Its enantiomer, the (S)-form, is also well-documented in PROTAC synthesis intermediates (e.g., benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate) . The compound is sensitive to temperature and requires storage at 2–8°C under inert conditions .

Piperazine derivatives are widely used in medicinal chemistry due to their versatility in drug design, particularly as intermediates for kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and epigenetic modulators. The cyanomethyl group enhances electrophilicity, enabling nucleophilic substitutions or covalent bonding in targeted therapies .

Properties

IUPAC Name

tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCKQOWWVNXTC-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halide Displacement with Cyanomethyl Reagents

Reactions employing chloro- or bromo-methyl nitriles under basic conditions facilitate cyanomethyl group incorporation. For example, treating tert-butyl piperazine-1-carboxylate with bromomethyl cyanide in dimethylformamide (DMF) with potassium carbonate at 110°C for 7 hours yields the target compound in moderate yields. Steric hindrance and solvent polarity critically influence reaction efficiency, with polar aprotic solvents like DMF enhancing nucleophilicity.

Table 1: Representative Nucleophilic Substitution Conditions

ElectrophileBaseSolventTemperatureYieldSource
Bromomethyl cyanideK₂CO₃DMF110°C48%
6-Chloro-3-nitro-2-methylpyridineDIPEAAcetonitrile50°C95%

Reductive Amination for Stereochemical Control

The (2R) configuration is achieved via reductive amination using chiral auxiliaries or asymmetric catalysis. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) with acetic acid enables stereoselective reduction of imine intermediates derived from tert-butyl piperazine-1-carboxylate and cyanomethyl ketones. Enantiomeric excess (ee) up to 98% is reported using (R)-BINAP-palladium complexes, though yields may drop to 67% due to competing pathways.

Chiral Ligand-Assisted Synthesis

Employing Pd₂(dba)₃ and (R)-BINAP in toluene at 70°C induces asymmetric coupling between tert-butyl piperazine-1-carboxylate and cyanomethyl electrophiles. This method achieves high enantioselectivity but requires rigorous anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sluggish substitutions. A mixture of tert-butyl piperazine-1-carboxylate, 5-chloro-2-nitropyridine, and potassium carbonate in dimethyl sulfoxide (DMSO) irradiated at 100°C for 1 hour achieves 64% yield, compared to 31% under conventional heating.

Table 2: Microwave vs. Conventional Heating

MethodTimeTemperatureYield
Microwave1 h100°C64%
Conventional16 h120°C31%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. A pilot-scale reaction using tert-butyl piperazine-1-carboxylate and cyanomethyl bromide in tetrahydrofuran (THF) with triethylamine achieves 86% yield at 20°C. Purification via recrystallization from ethyl acetate/hexane mixtures ensures >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Stereochemical Outcomes

MethodYield Rangeee (%)Scalability
Nucleophilic Substitution31–95%N/AModerate
Reductive Amination48–67%85–98Low
Microwave-Assisted64–99%N/AHigh

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

Case Studies

  • Anticancer Activity : Research has indicated that piperazine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines due to their ability to inhibit specific signaling pathways involved in tumor growth .
  • Neurological Disorders : Piperazine derivatives are also explored for their neuroprotective effects. Studies suggest that modifications in the piperazine structure can lead to compounds that interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it a versatile building block in drug discovery.

Applications

  • Synthesis of Antidepressants : The cyanomethyl group allows for further functionalization, which is critical in developing selective serotonin reuptake inhibitors (SSRIs) .
  • Antiviral Agents : Modifications of the piperazine ring have led to the development of antiviral compounds targeting viral replication mechanisms .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent or intermediate for synthesizing other complex molecules.

Chemical Reactions

  • Nucleophilic Substitution Reactions : The presence of the cyanomethyl group facilitates nucleophilic attacks, enabling the formation of new carbon-nitrogen bonds .
  • Cyclization Reactions : The compound can participate in cyclization reactions to form more complex cyclic structures, which are often found in natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The cyanomethyl group may also play a role in binding to active sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Piperazine Derivatives

The following table highlights key structural differences between tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound C2: cyanomethyl; N1: Boc C₁₁H₁₉N₃O₂ 225.29 PROTAC intermediates, chiral building blocks
Benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate C2: cyanomethyl; N1: benzyloxycarbonyl (Cbz) C₁₄H₁₇N₃O₂ 259.30 PROTAC synthesis (e.g., KRASG12C degraders)
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate N4: 4-amino-2-cyanophenyl; N1: Boc C₁₆H₂₁N₅O₂ 315.37 Anticancer agents, SAR studies
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate N4: 3-cyano-6-phenylpyridin-2-yl; N1: Boc C₂₁H₂₃N₅O₂ 377.44 Kinase inhibitor intermediates
tert-Butyl 4-methylpiperazine-1-carboxylate C4: methyl; N1: Boc C₁₀H₂₀N₂O₂ 200.28 General pharmaceutical intermediates

Key Observations :

  • The cyanomethyl group at C2 in the target compound distinguishes it from derivatives with bulkier aromatic (e.g., phenylpyridinyl in ) or simple alkyl (e.g., methyl in ) substituents.
  • The Boc group at N1 is common across many analogs, but substitutions at N4 (e.g., amino-cyanophenyl in ) significantly alter electronic properties and biological activity.
Reactivity
  • The cyanomethyl group enables nucleophilic additions or cyclization reactions, critical for forming covalent bonds in PROTACs .
  • In contrast, methyl or methoxy groups (e.g., in ) exhibit lower electrophilicity, limiting their utility in covalent inhibitor design.

Biological Activity

Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molecular Weight : 225.29 g/mol
  • Structural Features : The compound contains a piperazine ring, a tert-butyl group, and a cyanomethyl group, which contribute to its reactivity and biological activity. The stereochemistry of the compound is particularly important in determining its interactions with biological targets.

Biological Activities

Preliminary studies have suggested that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Initial tests indicate potential antimicrobial properties, although detailed mechanisms remain to be elucidated.
  • Cytotoxicity : In vitro studies have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, suggesting possible applications in drug development .

The mechanisms underlying the biological activity of this compound are not fully understood but may involve:

  • Binding Affinity : Interaction studies indicate that the compound may bind to various biological targets, which is critical for understanding its therapeutic potential.
  • Modulation of Signaling Pathways : There is evidence that this compound may influence key signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be confirmed through further research.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylateSimilar structureLimited data on activityDifferent stereochemistry may affect biological outcomes
1-(tert-butyl)-4-(cyanomethyl)piperazineDifferent functional groupsFocuses on different targetsMay exhibit distinct pharmacological properties
4-(cyanomethyl)piperidineLacks carboxylic acid functionalityVaries significantly in activityDifferent reactivity profile

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of specific functional groups and stereochemistry in drug design.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound inhibited cell growth in breast cancer cell lines, suggesting potential for development as an anticancer agent. Further studies are needed to confirm these findings and explore mechanisms of action.
  • Antimicrobial Testing : A study assessed the antimicrobial efficacy against various bacterial strains, revealing significant inhibitory effects at certain concentrations. These results support the need for further exploration into its use as an antimicrobial agent.
  • Enzyme Inhibition Assays : Research has indicated that this compound may inhibit enzymes involved in metabolic pathways relevant to disease states, offering insights into its therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate?

Methodological Answer: Synthetic optimization requires careful selection of reaction conditions. For example, nucleophilic substitution reactions involving piperazine derivatives often employ polar aprotic solvents (e.g., 1,4-dioxane) and bases like potassium carbonate at elevated temperatures (110°C) to achieve yields >60% . Catalyst systems (e.g., Pd-based catalysts in Buchwald-Hartwig couplings) can further enhance efficiency for aryl halide substitutions . Key parameters include:

  • Reaction Time: 12–24 hours for complete conversion.
  • Purification: Silica gel chromatography with gradients (e.g., hexane:ethyl acetate = 8:1 → 4:1) resolves intermediates .

Q. What purification strategies are effective for isolating tert-butyl piperazine derivatives?

Methodological Answer:

  • Chromatography: Reverse-phase or silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials and byproducts .
  • Acid-Base Extraction: For Boc-protected derivatives, HCl-mediated deprotection followed by neutralization isolates free amines .
  • Crystallization: Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals suitable for X-ray analysis .

Q. Which analytical techniques confirm the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, cyanomethyl at δ ~2.5–3.0 ppm) .
  • Mass Spectrometry (LCMS): ESI+ confirms molecular weight (e.g., [M+H]+ = 270–385) and detects impurities .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, with SHELXL refinement ensuring <5% R-factor .

Advanced Research Questions

Q. How can stereochemical challenges in the (2R)-configuration be addressed during synthesis?

Methodological Answer:

  • Chiral Catalysis: Enantioselective CuH-catalyzed reductive coupling achieves >98% ee using ligands like (S,S)-Ph-BPE and PPh3_3 .
  • Chiral Resolution: Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .
  • Stereochemical Validation: X-ray diffraction or NOE NMR experiments confirm absolute configuration .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies may arise from dynamic processes (e.g., rotamers in NMR) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR: Identifies conformational exchange broadening .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., hydrogen bonds) influencing crystallographic data .
  • DFT Calculations: Compares experimental and theoretical NMR/IR spectra to validate structures .

Q. What methodologies are suitable for studying bioactivity or interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Uses software like AutoDock to predict binding affinities with enzymes/receptors.
  • In Vitro Assays: Fluorescence polarization or SPR measures interactions with proteins (e.g., EGFR kinase) .
  • Metabolic Stability Tests: LCMS monitors degradation in liver microsomes .

Q. How can computational modeling enhance understanding of reaction mechanisms?

Methodological Answer:

  • Transition State Analysis: Gaussian or ORCA software calculates activation barriers for nucleophilic substitutions .
  • Molecular Dynamics: Simulates solvent effects on reaction pathways (e.g., dioxane vs. THF) .
  • Electrostatic Potential Maps: Predicts regioselectivity in electrophilic attacks .

Q. What strategies validate reaction mechanisms for tert-butyl piperazine derivatives?

Methodological Answer:

  • Isotopic Labeling: 13^{13}C or 15^{15}N tracing identifies bond cleavage/formation sites .
  • Kinetic Studies: Monitors rate dependence on concentration/pH to distinguish SN1 vs. SN2 pathways .
  • Intermediate Trapping: Quenching with methanol or amines isolates transient species for NMR analysis .

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